1-(2-Methoxybenzyl)indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-17-9-5-2-6-13(17)10-18-11-14(12-19)15-7-3-4-8-16(15)18/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQQIPQVCHDFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzyl)indole-3-carbaldehyde typically involves the condensation of 2-methoxybenzylamine with indole-3-carboxaldehyde. This reaction is often carried out under acidic conditions using methanesulfonic acid as a catalyst and methanol as the solvent. The reaction mixture is refluxed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzyl)indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 1-(2-Methoxybenzyl)indole-3-carboxylic acid.
Reduction: 1-(2-Methoxybenzyl)indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxybenzyl)indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Biology: It is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzyl)indole-3-carbaldehyde involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity towards certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1-(2-Methoxybenzyl)indole-3-carbaldehyde are influenced by substituents on the benzyl group and indole ring. Below is a comparative analysis with key analogues:
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives (e.g., target compound) exhibit higher aqueous solubility compared to halogenated or methylated analogues due to polar interactions.
- Crystallinity: The 2-methylbenzyl analogue () forms stable monoclinic crystals (space group P2₁/c), facilitating structural analysis via X-ray diffraction .
Notes
- Synthetic Challenges : Oxidation of 1-benzyl-indole intermediates () often requires controlled conditions to avoid over-oxidation to carboxylic acids .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Methoxybenzyl)indole-3-carbaldehyde, and what experimental parameters are critical for optimizing yield?
- Methodology : The compound is typically synthesized via reductive amination or alkylation of indole-3-carbaldehyde derivatives. For example, sodium triacetoxyborohydride (STAB) in dichloroethane is used to reduce Schiff bases formed between indole-3-carbaldehyde and 2-methoxybenzylamine. Key parameters include:
- Temperature : Maintain ≤30°C to avoid side reactions.
- Solvent choice : Anhydrous dichloroethane minimizes hydrolysis .
- Stoichiometry : A 3:1 molar ratio of STAB to aldehyde ensures complete reduction .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical techniques :
- NMR : Analyze H and C spectra for characteristic peaks (e.g., aldehyde proton at ~10 ppm, methoxybenzyl protons at 3.8–4.5 ppm).
- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves stereochemistry and validates the methoxybenzyl substitution pattern .
- HPLC-MS : Quantify purity (>95%) and detect impurities from incomplete alkylation .
Q. What are the stability considerations for storing this compound?
- Storage : Store at –20°C under inert gas (N/Ar) to prevent oxidation of the aldehyde group. Avoid exposure to moisture, which can hydrolyze the methoxy group .
Advanced Research Questions
Q. How can computational tools like AutoDock4 elucidate the binding interactions of this compound with biological targets?
- Protocol :
- Receptor preparation : Use PDB structures of target enzymes (e.g., cytochrome P450 or kinases) and assign partial charges.
- Docking parameters : Set Lamarckian genetic algorithm (LGA) with 100 runs to explore conformational flexibility.
- Analysis : Identify key interactions (e.g., hydrogen bonds between the aldehyde group and catalytic residues). Compare results with experimental IC data to validate predictions .
Q. What strategies address contradictions in reported bioactivity data for indole-3-carbaldehyde derivatives?
- Approach :
- Meta-analysis : Compare studies controlling for variables like assay type (e.g., cell-free vs. cell-based) or compound purity.
- SAR studies : Systematically modify substituents (e.g., methoxy position) to isolate structure-activity relationships. For example, 1-(3-Methoxybenzyl) analogs show reduced potency compared to 2-methoxy derivatives .
- Orthogonal validation : Use isothermal titration calorimetry (ITC) to confirm binding affinities disputed in fluorescence assays .
Q. How can researchers design derivatives of this compound to enhance solubility without compromising activity?
- Derivatization strategies :
- PEGylation : Attach polyethylene glycol chains to the indole nitrogen.
- Prodrug design : Convert the aldehyde to a Schiff base with amino acids (e.g., glycine).
- Co-crystallization : Use co-solvents like cyclodextrins to improve aqueous solubility while preserving crystallinity .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Scale-up issues :
- Exothermic reactions : Use jacketed reactors with controlled cooling during STAB addition.
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
